![molecular formula C10H20N2O3 B3277400 Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester CAS No. 65918-90-3](/img/structure/B3277400.png)
Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester
Overview
Description
“Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester” is a chemical compound that belongs to the class of carbamic acids . It is an ester, which is a derivative of carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . The molecule contains a total of 35 atoms, including 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of carbamates, such as “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester” is derived from carbamic acid, which is a planar molecule . The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl .Chemical Reactions Analysis
Esters, including “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester”, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
Esters, including “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester”, are neutral compounds . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . The physical differences observed between different esters are due to differences in melting points of the mixture of esters they contain .Mechanism of Action
The mechanism of action for the deprotection of tert-butyl esters involves the use of aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .
properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)-2-oxoethyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(6)7-8(13)11(4)5/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHZXMIQBVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675473 | |
Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65918-90-3 | |
Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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